2-Fluoro-4-(furan-2-YL)benzoic acid
Overview
Description
2-Fluoro-4-(furan-2-YL)benzoic acid (FFBA) is an organic compound with the molecular formula C12H7FO3. It is a derivative of benzoic acid, which is an aromatic compound widely used as a food preservative .
Synthesis Analysis
The synthesis of 2-Fluoro-4-(furan-2-YL)benzoic acid and similar compounds has been discussed in several studies . For instance, one method involves the reaction of benzofuran with trifluoromethyl hypofluorite to furnish 2-fluoro-3-trifluoromethoxy-2,3-dihydrobenzofurans . Another method involves the reaction of substituted benzoic acid with thionyl chloride to yield corresponding acid chlorides, which on reaction with hydrazine afforded the corresponding hydrazides .Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(furan-2-YL)benzoic acid consists of a benzoic acid group attached to a furan ring with a fluorine atom . The molecular weight of the compound is 206.17 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-4-(furan-2-YL)benzoic acid include a density of 1.3±0.1 g/cm3, boiling point of 345.0±25.0 °C at 760 mmHg, and a flash point of 162.5±23.2 °C . It also has a molar refractivity of 50.1±0.3 cm3, and a polar surface area of 50 Å2 .Scientific Research Applications
Electronic and Optical Properties of Fluorinated Systems
Research by Çakal et al. (2021) explored the synthesis of monomers with 5-fluorobenzo[c][1,2,5]-thiadiazole acceptor moiety and furan as electron donating groups. The study investigated how donor units affect the electrochemical and optical properties of fluorinated systems, demonstrating that these materials have low bandgap values and exhibit electrochromic properties, suggesting potential applications in electronic devices (Çakal, Akdag, Cihaner, & Önal, 2021).
PET Imaging of Retinoid X Receptor
Wang et al. (2014) synthesized a fluorine-18-labeled analogue of bexarotene for positron emission tomography (PET) imaging of the retinoid X receptor. This research highlights the compound's utility in medical imaging and diagnostics, providing a method to visualize biological processes at the molecular level (Wang, Davis, Gao, & Zheng, 2014).
Synthesis and Applications in Organic Chemistry
Ramarao et al. (2004) and Rao et al. (2005) both focused on the synthesis of fluorine-containing benzo[b]furans. These studies reveal methods for efficiently producing fluorinated compounds, which are valuable in the development of pharmaceuticals and agrochemicals due to the unique properties imparted by fluorine atoms (Ramarao et al., 2004); (Rao et al., 2005).
Antitubercular Activity
A study by Rajpurohit et al. (2019) designed and synthesized novel furan coupled quinoline diamide scaffolds, testing them for antitubercular activity. This demonstrates the potential of fluorinated furan compounds in developing new treatments for tuberculosis (Rajpurohit et al., 2019).
properties
IUPAC Name |
2-fluoro-4-(furan-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO3/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXOQQOCTRCWQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688511 | |
Record name | 2-Fluoro-4-(furan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70688511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(furan-2-YL)benzoic acid | |
CAS RN |
1262004-78-3 | |
Record name | 2-Fluoro-4-(furan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70688511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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